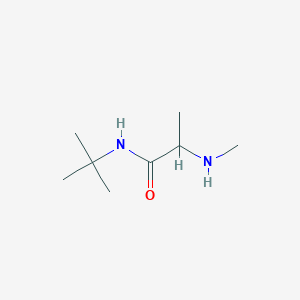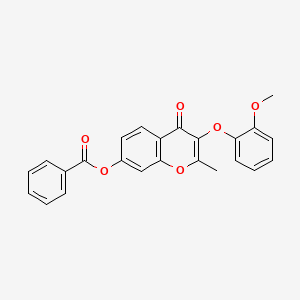
3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Coumarin-7-benzoate and is a derivative of coumarin.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
This compound has been identified in studies involving pyrolytic lignins, which are derived from the fast pyrolysis of biomass. The presence of such compounds in pyrolytic lignins suggests potential antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems, and this compound could be a valuable addition to antioxidant research .
Antimicrobial Properties
High-throughput metabolomic analysis has revealed that related compounds exhibit antimicrobial properties. While specific studies on 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl benzoate may be limited, its structural similarities to other bioactive molecules suggest potential for use in antimicrobial research .
Biomass Conversion
The identification of this compound in the context of pyrolytic lignins also points to its role in the conversion of biomass into biofuels and biochemicals. Research into the rational use of forest and agricultural residues often uncovers valuable chemicals that can be derived from lignin, a major component of plant biomass .
Muscle Relaxant and Expectorant Properties
Compounds with similar structures have been used as centrally acting muscle relaxants with expectorant properties. This suggests that 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl benzoate could be researched for potential applications in respiratory medicine, particularly in the treatment of coughing .
Anesthetic Properties
The related compound 3-(2-Methoxyphenoxy)-1,2-propanediol has been used as an anesthetic during animal surgery. This indicates a possible application for 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl benzoate in veterinary medicine or as a model for developing new anesthetic agents .
Radical Scavenging Activity
The compound’s presence in studies related to pyrolytic lignins and their radical scavenging activity suggests it may contribute to the development of natural products that protect against free-radical damage. This is particularly relevant in the development of skincare products and supplements .
Renewable Energy Source
Given its association with biomass conversion, this compound could be part of a larger group of chemicals that are derived from renewable plant biomass. This aligns with global efforts to find alternative sources of renewable energy and reduce reliance on fossil fuels .
Value-Added Chemicals from Biomass
Finally, the compound’s identification in the context of pyrolytic lignins underscores its potential as a value-added chemical. Research into the utilization of biomass not only for energy but also for deriving useful chemicals is a growing field, and this compound could play a significant role .
Eigenschaften
IUPAC Name |
[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O6/c1-15-23(30-20-11-7-6-10-19(20)27-2)22(25)18-13-12-17(14-21(18)28-15)29-24(26)16-8-4-3-5-9-16/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFCJTBQQGEFAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3)OC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2583357.png)
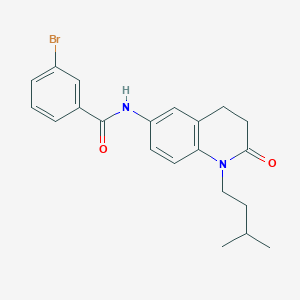
![4-(2-fluoro-5-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B2583361.png)
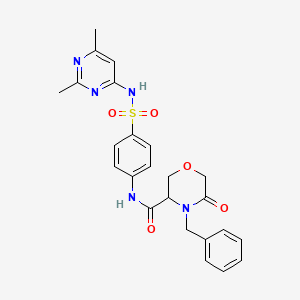
![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2583364.png)
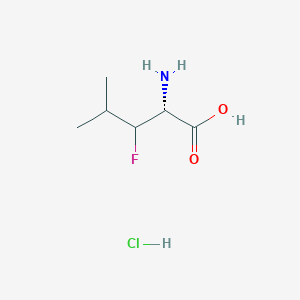
![2-[(2-Chloro-6-nitrophenyl)amino]ethanol](/img/structure/B2583370.png)

![2-(4-Fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2583373.png)
![4-{3-Carboxy-3-[(2-furylmethyl)amino]propanoylamino}benzoic acid](/img/structure/B2583374.png)
![3-[2-(4-methylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one](/img/structure/B2583376.png)

